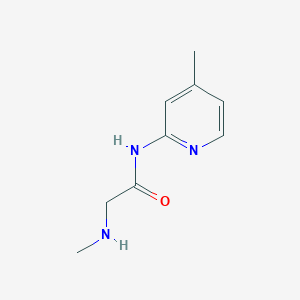

2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide

Description

The exact mass of the compound 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7-3-4-11-8(5-7)12-9(13)6-10-2/h3-5,10H,6H2,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMXMYQLOQBORD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019383-78-8 | |

| Record name | 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide, a compound of interest within the broader class of pyridine derivatives. Pyridine scaffolds are critical backbones in numerous therapeutic agents, making novel derivatives like the title compound valuable for investigation in drug discovery and medicinal chemistry.[1] This document details a robust, two-step synthetic pathway, beginning with the acylation of 2-amino-4-methylpyridine to form a key chloro-acetamide intermediate, followed by nucleophilic substitution with methylamine. We provide field-proven, step-by-step experimental protocols, an in-depth analysis of the characterization data (NMR, MS, IR), and the rationale behind critical experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and validate this and related molecules.

Synthesis Strategy: A Rationale-Driven Approach

The synthesis of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide is most efficiently achieved through a two-step process. This strategy was selected for its reliability, use of readily available starting materials, and high-yielding transformations.

The core logic involves:

-

Formation of a stable, reactive intermediate: The synthesis begins by creating 2-chloro-N-(4-methylpyridin-2-yl)acetamide. This is accomplished via a nucleophilic acyl substitution, where the exocyclic amine of 2-amino-4-methylpyridine attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.[2] This intermediate is ideal as the chlorine atom on the acetyl group serves as an excellent leaving group for the subsequent step.

-

Nucleophilic Substitution to Yield the Final Product: The chloro-intermediate is then reacted with methylamine. The methylamine acts as a nucleophile, displacing the chloride ion to form the final C-N bond and yield the target compound. This type of substitution is a well-established and efficient method for introducing small alkylamino groups.[3]

The overall workflow is visualized below.

Caption: High-level overview of the two-step synthesis pathway.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for key procedural choices.

Step 1: Synthesis of 2-chloro-N-(4-methylpyridin-2-yl)acetamide

This procedure details the acylation of 2-amino-4-methylpyridine. The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2] The reaction is initiated at a low temperature to control the initial exothermic release of heat from the highly reactive chloroacetyl chloride.[2]

Materials:

-

2-amino-4-methylpyridine

-

Chloroacetyl chloride

-

Anhydrous Dichloromethane (DCM) or 1,2-dichloroethane

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-methylpyridine (1.0 eq) in anhydrous DCM. Add triethylamine (1.1 eq) to the solution.

-

Reagent Addition: Cool the mixture to 0 °C using an ice-water bath. Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes. Maintaining the low temperature is critical to manage the reaction's exothermicity.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. The acid wash removes excess triethylamine, and the bicarbonate wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-chloro-N-(4-methylpyridin-2-yl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the product as a solid.[4]

Step 2: Synthesis of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide

This step involves the nucleophilic substitution of the chloride on the intermediate with methylamine. An excess of methylamine is typically used to ensure the reaction goes to completion and to act as a base to neutralize the HCl generated in situ.

Materials:

-

2-chloro-N-(4-methylpyridin-2-yl)acetamide (from Step 1)

-

Methylamine solution (e.g., 40% in water or 2M in THF)

-

Ethanol or Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

Reaction Setup: Dissolve the purified 2-chloro-N-(4-methylpyridin-2-yl)acetamide (1.0 eq) in a suitable solvent like ethanol or THF in a round-bottom flask.

-

Reagent Addition: Add an excess of methylamine solution (2.5-3.0 eq) to the flask.[5] Seal the reaction vessel securely.

-

Reaction Progression: Stir the mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate the conversion if necessary. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution to remove any ammonium salts, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purification: The final product, 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide, can be purified by column chromatography on silica gel or by recrystallization to yield the pure compound.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physicochemical Properties

The fundamental properties of the target compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃O | [6] |

| Molecular Weight | 179.22 g/mol | [6] |

| Monoisotopic Mass | 179.10586 Da | [6] |

| Predicted XLogP | 0.3 | [6] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 |

Spectroscopic Data

The following sections describe the expected spectroscopic data for the validation of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts (in ppm, relative to a standard like TMS) are predicted based on the electronic environment of each nucleus.

-

¹H NMR: Key signals would include a singlet for the pyridine's methyl group (~2.3 ppm), distinct signals in the aromatic region for the three pyridine protons, a singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group, a singlet for the methylamino (-NHCH₃) protons, and broad signals for the two N-H protons.

-

¹³C NMR: Expected signals include the methyl carbon (~21 ppm), the methylene carbon (~50-60 ppm), the methylamino carbon (~35 ppm), five distinct signals for the pyridine ring carbons in the 110-155 ppm range, and a downfield signal for the amide carbonyl carbon (~170 ppm).

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. Using electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is expected.

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 180.11315 |

| [M+Na]⁺ | 202.09509 |

| [M+K]⁺ | 218.06903 |

| Data sourced from PubChemLite.[6] |

The fragmentation of the parent ion is predicted to involve initial cleavage of the amide side chain, such as the loss of the methylamino-methylene group.

Caption: A simplified predicted fragmentation pathway for the title compound.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3200-3400 | Amide and amine N-H bonds |

| C-H Stretch | 2850-3100 | Aromatic and aliphatic C-H |

| C=O Stretch | 1650-1690 | Amide I band (carbonyl) |

| N-H Bend | 1550-1640 | Amide II band |

| C=N, C=C Stretch | 1400-1600 | Pyridine ring vibrations |

Safety and Handling

-

Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Methylamine is a flammable and corrosive gas or volatile liquid. It should be handled in a fume hood, away from ignition sources.

-

Standard laboratory safety practices should be followed at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This guide outlines a validated and logical pathway for the synthesis of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide. By following the detailed protocols for synthesis and leveraging the provided characterization data, researchers can confidently produce and verify this compound. The strategic two-step approach ensures efficiency and high purity, making this methodology suitable for applications in medicinal chemistry, fragment-based drug design, and the broader field of organic synthesis.

References

-

Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Med chem, 4(2), 330-333. Available from: [Link]

-

ResearchGate. Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Available from: [Link]

-

National Center for Biotechnology Information. 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide. Available from: [Link]

-

PubChemLite. 2-(methylamino)-n-(4-methylpyridin-2-yl)acetamide. Available from: [Link]

-

Chemspace. N-(4-methylpyridin-2-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide. Available from: [Link]

- Google Patents. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate.

-

National Center for Biotechnology Information. N-(4-Methyl-2-pyridyl)acetamide. PubChem Compound Summary for CID 220485. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-(METHYLAMINO)-N-(4-METHYLPHENYL)ACETAMIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]

- 6. PubChemLite - 2-(methylamino)-n-(4-methylpyridin-2-yl)acetamide (C9H13N3O) [pubchemlite.lcsb.uni.lu]

Technical Assessment: Physicochemical Profiling of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide

The following is an in-depth technical guide on the physicochemical properties and druggability profile of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide .

Executive Summary

This guide details the physicochemical architecture of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide (referred to herein as MMPA ).[1] Structurally, MMPA combines a 2-aminopyridine "hinge-binding" motif with a solubilizing sarcosine (N-methylglycine) tail.[1] This scaffold is frequently encountered in medicinal chemistry as a fragment for kinase inhibitors or as a polar appendage to improve the solubility of lipophilic drug cores.[1]

The presence of a basic secondary amine (

Part 1: Structural Architecture & Computed Properties

Molecular Identity

MMPA is an

-

IUPAC Name: 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide[1]

-

Molecular Formula:

[2] -

Molecular Weight: 179.22 g/mol

-

SMILES: CNCC(=O)Nc1cc(C)ccn1

Physicochemical Data Table

The following values represent a consensus of calculated (in silico) properties derived from fragment-based contributions, essential for initial experimental planning.

| Property | Value (Calc.) | Confidence | Implications for Development |

| LogP (Neutral) | 0.35 ± 0.2 | High | Highly hydrophilic; likely good aqueous solubility but potential passive permeability risks.[1] |

| LogD (pH 7.4) | -1.5 to -1.0 | High | At physiological pH, the molecule is predominantly cationic, significantly reducing lipophilicity.[1] |

| TPSA | ~55 Ų | Medium | Favorable for CNS penetration if charge is masked; well within oral bioavailability limits (<140 Ų).[1] |

| pKa (Amine) | 8.1 ± 0.5 | High | The |

| pKa (Pyridine) | 4.2 ± 0.4 | Medium | The amide electron-withdrawing effect lowers the pyridine nitrogen basicity compared to 2-aminopyridine ( |

| H-Bond Donors | 2 | High | Amide -NH and Amine -NH.[1] |

| H-Bond Acceptors | 3 | High | Pyridine N, Amide O, Amine N. |

Structural Logic & Causality

-

The "Glycinamide" Effect: The electron-withdrawing nature of the carbonyl group lowers the

of the neighboring secondary amine from typical alkylamine values (~10.[1]5) to ~8.[1][2][3]1. This is advantageous for oral drugs, as it reduces the energetic penalty of desolvation during protein binding compared to a highly basic amine.[1] -

The Pyridine Motif: The 2-aminopyridine system is a privileged scaffold for kinase inhibition, often forming a bidentate hydrogen bond with the kinase hinge region (Adenine mimicry).[1]

Part 2: Synthesis & Solid-State Characterization[1]

To ensure the integrity of physicochemical measurements, the material must be synthesized and purified to remove specific precursors that can skew

Validated Synthetic Pathway

The most robust route avoids direct coupling of sarcosine due to potential cyclization or racemization (if chiral).[1] The Haloacetyl Chloride Method is preferred for scale and purity.[1]

Figure 1: Step-wise synthesis ensuring high purity. The intermediate chloride is stable and can be crystallized, serving as a purification checkpoint before the final amine introduction.

Solid-State Form Selection[1]

-

Free Base: Likely an oil or low-melting solid due to the flexible methylamino tail and low molecular weight.[1]

-

Salt Selection: For physicochemical profiling, convert MMPA to the Hydrochloride (HCl) or Fumarate salt.

-

Why? The HCl salt stabilizes the secondary amine, preventing oxidation and improving handling properties (crystallinity) for weighing and solution preparation.

-

Part 3: Solution Chemistry & Stability

Ionization Profile (The "Self-Validating" Logic)

Understanding the ionization state is critical for interpreting solubility and permeability data.[1]

-

pH < 3: Dicationic species (Pyridine-

and Amine- -

pH 4-7: Monocationic species (Pyridine neutral, Amine-

).[1] Dominant species in the intestinal tract. -

pH > 9: Neutral species.[1] Lipophilicity peaks here (LogP ~0.35).[1]

Chemical Stability Risks[1]

-

Cyclization:

-amino amides can cyclize to form diketopiperazines (DKP) if they dimerize, though this is sterically disfavored for this specific mono-amide structure unless heated in solution.[1] -

Hydrolysis: The amide bond at the 2-position of pyridine is electronically deactivated but can still hydrolyze under strong acidic/basic conditions or enzymatic action (amidases).[1]

-

Oxidation: The secondary amine is susceptible to N-oxidation or oxidative dealkylation in biological matrices.[1]

Part 4: Experimental Protocols

Protocol A: Potentiometric pKa Determination

Objective: Accurately determine the ionization constants to validate the predicted values (8.1 and 4.2).

Reagents:

-

0.01 M HCl, 0.01 M NaOH (Standardized).

-

0.15 M KCl (Ionic strength adjustor).[1]

-

Degassed water (CO2-free).[1]

Methodology:

-

Preparation: Dissolve 5 mg of MMPA (free base or HCl salt) in 20 mL of 0.15 M KCl.

-

Acidification: If starting with free base, add excess HCl to lower pH to ~2.5.[1]

-

Titration: Titrate with 0.01 M NaOH under

atmosphere at 25°C. -

Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum difference plot or Gran plot method to identify inflection points.[1]

Protocol B: Shake-Flask LogD Measurement

Objective: Measure lipophilicity at physiological pH (7.[1]4) to predict membrane permeability.[1]

Reagents:

-

1-Octanol (saturated with buffer).[1]

-

Phosphate Buffered Saline (PBS), pH 7.4 (saturated with octanol).

-

HPLC system with UV detection (254 nm).[1]

Methodology:

-

Saturation: Pre-saturate octanol and PBS phases for 24 hours to prevent volume changes.

-

Equilibration: Dissolve MMPA in the PBS phase (concentration

). -

Partitioning: Add an equal volume of octanol. Shake for 4 hours at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze the aqueous phase by HPLC (

). -

Calculation:

Note: If

Part 5: Biological Implications (ADME)[1]

Metabolic Soft Spots

The structure contains specific sites vulnerable to Phase I metabolism.[1]

Figure 2: Primary metabolic liabilities.[1] N-demethylation of the secondary amine is the predicted primary clearance pathway.[1]

Permeability & Transporters

-

Passive Diffusion: Predicted to be low-to-moderate due to the cationic charge at pH 7.4 (LogD < 0).[1]

-

Active Transport: The structural similarity to glycine/sarcosine suggests potential recognition by amino acid transporters (e.g., PEPT1 or PAT1), which could enhance oral absorption despite low passive lipophilicity.

References

-

PubChem. Compound Summary: N-(4-methylpyridin-2-yl)acetamide (Analogous Core).[1] National Library of Medicine.[1] [Link][1]

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Elsevier.[1] (Standard reference for pKa/LogD protocols).

-

Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths.[1] (Source for pyridine/amine pKa baselines).

-

Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1] (Context on aminopyridine scaffolds).

-

EPA CompTox. 2-(Pyrimidin-2-yl)acetamide Properties (Analogous Amide Data). US Environmental Protection Agency.[1] [Link][1]

Sources

Biological Activity Screening of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide Derivatives

An In-Depth Technical Guide

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that can be readily synthesized and decorated to interact with a multitude of biological targets is a paramount objective. The 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide core represents such a scaffold. Its structure, featuring a substituted pyridine ring linked via an acetamide bridge, combines functionalities commonly found in bioactive molecules, suggesting a rich potential for therapeutic applications.[1][2] Pyridine derivatives are integral to a wide array of pharmaceuticals, exhibiting anticancer and antimicrobial properties, while acetamide moieties are present in compounds targeting enzymes and viral processes.[3][4][5][6]

This guide delineates a comprehensive, multi-tiered strategy for the systematic biological activity screening of a library of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide derivatives. Moving beyond a mere checklist of procedures, we will explore the causal logic behind the experimental design, establishing a self-validating workflow that progresses from broad, high-throughput screens to specific, mechanism-of-action studies. Our objective is to efficiently identify and validate lead compounds, building a robust data package that informs subsequent structure-activity relationship (SAR) analysis and lead optimization.[7][8]

Figure 1: High-Level Biological Screening Cascade.

Part 1: Foundational Profiling: In Silico Prediction and In Vitro Safety

Before committing valuable laboratory resources, a foundational understanding of the derivative library's drug-like properties is essential. This initial phase prioritizes the early identification of compounds with potentially problematic characteristics, allowing us to focus on candidates with a higher probability of downstream success.[9]

In Silico ADMET Prediction

The journey from a bioactive "hit" to a viable drug is frequently terminated by poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or unforeseen toxicity (ADMET).[10][11] Modern computational tools provide a powerful, cost-effective first pass to predict these properties based on molecular structure alone, flagging potential liabilities before a single pipette is touched.[12]

Expert Rationale: The goal here is not to find perfect compounds, but to eliminate likely failures. A derivative predicted to have extremely low oral absorption and high toxicity, for example, would be deprioritized, regardless of its performance in a primary biological assay. This "fail early, fail cheap" philosophy is a cornerstone of efficient drug discovery.[9]

Data Presentation: Predicted ADMET Properties

| Derivative ID | MW ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Absorption (%)[10] | Predicted BBB Permeant[13] | Predicted Toxicity Risk |

| Compound-001 | <500 | <5 | <5 | <10 | High | Yes/No | Low/Medium/High |

| Compound-002 | ... | ... | ... | ... | ... | ... | ... |

| ... | ... | ... | ... | ... | ... | ... | ... |

This table summarizes key drug-likeness parameters, including those from Lipinski's Rule of Five, and predictive models for absorption and blood-brain barrier (BBB) penetration.

General Cytotoxicity Screening

A primary screen for biological activity is meaningless without understanding a compound's inherent toxicity. A compound that indiscriminately kills all cells is a poison, not a specific therapeutic agent. Therefore, the first in vitro step is to assess the cytotoxicity of each derivative against a representative non-cancerous mammalian cell line (e.g., HEK-293 or NIH-3T3) to establish a baseline of tolerability.[14][15]

Expert Rationale: This assay serves two purposes: 1) It identifies overtly toxic compounds that can be immediately discarded. 2) It determines the non-toxic concentration range for each compound, which is critical for designing subsequent, more specific assays. Observing activity in a primary screen at a concentration that is also highly cytotoxic is a red flag for a non-specific effect.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[16][17] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[15][18]

Step-by-Step Methodology:

-

Cell Seeding: Plate a non-cancerous cell line (e.g., HEK-293) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Preparation: Prepare a 2x concentrated serial dilution of each derivative in culture medium. Typical starting concentrations range from 100 µM down to low nM.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C.[19]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity IC₅₀ Values

| Derivative ID | IC₅₀ vs. HEK-293 (µM) |

| Compound-001 | >100 |

| Compound-002 | 25.4 |

| ... | ... |

Part 2: Primary Screening for Specific Biological Activities

With a foundational understanding of the derivatives' toxicity profiles, we can now screen for desired biological effects within a non-toxic concentration window. Based on the common activities of the parent scaffolds, we will pursue three parallel screening paths: antimicrobial, enzyme inhibition, and anticancer.[20][21]

Antimicrobial Activity Screening

The pyridine moiety is a well-established component of many antibacterial and antifungal agents.[6] A primary screen to determine the antimicrobial potential of the derivative library is therefore a logical and promising starting point.

Expert Rationale: The goal is to quantitatively assess the potency of each derivative against a representative panel of pathogens. The Minimum Inhibitory Concentration (MIC) is the gold standard for this measurement, providing a clear, numerical value for comparison and SAR analysis.[22][23]

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[24][25][26]

Step-by-Step Methodology:

-

Pathogen Preparation: Grow selected bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) overnight in an appropriate broth (e.g., Mueller-Hinton Broth - MHB).

-

Inoculum Standardization: Dilute the overnight culture to a standardized concentration, typically 5 x 10⁵ CFU/mL, as per CLSI guidelines.[25]

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each derivative in MHB, starting from a concentration well below its cytotoxic IC₅₀.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).[22]

Data Presentation: Minimum Inhibitory Concentration (MIC) Values

| Derivative ID | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |

| Compound-001 | 8 | >128 |

| Compound-002 | 64 | 128 |

| ... | ... | ... |

Enzyme Inhibition Screening

Enzymes are one of the most common targets for therapeutic drugs.[27][28] Screening the derivative library against a panel of relevant enzymes, such as kinases, proteases, or metabolic enzymes, can rapidly identify specific molecular targets and potential mechanisms of action.[29] Given the prevalence of pyridine derivatives as kinase inhibitors, a kinase panel is an excellent choice for a primary screen.[3]

Expert Rationale: High-throughput screening (HTS) against isolated enzymes allows for a clean, direct assessment of compound-target interaction without the complexity of a cellular environment.[30][31] It is a powerful method for identifying potent and specific inhibitors.[32] An initial screen at a single high concentration (e.g., 10 µM) is used to identify "hits," which are then followed up with full dose-response curves to determine IC₅₀ values.

Figure 2: Competitive Enzyme Inhibition.

Experimental Protocol: Generic Kinase Inhibition Assay (Fluorescence-Based)

-

Reagent Preparation: Prepare assay buffer, recombinant kinase, fluorescently-labeled peptide substrate, and ATP.

-

Compound Plating: Dispense a small volume (e.g., 20 nL) of each derivative (typically at 10 mM in DMSO) into a 384-well assay plate.

-

Enzyme Addition: Add the kinase enzyme to all wells and incubate briefly to allow for compound-enzyme interaction.

-

Reaction Initiation: Add a mix of the peptide substrate and ATP to initiate the phosphorylation reaction. Incubate at room temperature for a set time (e.g., 60 minutes).

-

Reaction Termination & Readout: Add a stop solution containing a chelating agent (e.g., EDTA) to stop the reaction. Read the plate on a fluorescence polarization or similar reader to quantify the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percent inhibition for each compound relative to positive (no enzyme) and negative (DMSO vehicle) controls. Compounds showing >50% inhibition are designated as "hits" and are selected for IC₅₀ determination.

Data Presentation: Kinase Inhibition Profile

| Derivative ID | % Inhibition @ 10 µM (Kinase X) | IC₅₀ (µM) (Kinase X) |

| Compound-001 | 8.2 | >100 |

| Compound-003 | 91.5 | 0.250 |

| ... | ... | ... |

Part 3: Hit Confirmation and Secondary Assays

A "hit" from a primary screen is a promising starting point, but it is not a confirmed lead. False positives are common in HTS.[28] It is imperative to confirm primary hits using an orthogonal assay—a method with a different technological principle—to ensure the observed activity is genuine.[8]

Expert Rationale: Relying on a single assay technology is risky. For example, a compound that is autofluorescent could appear as a "hit" in a fluorescence-based kinase assay. Confirming this hit with a non-optical method, like a radiometric assay, would quickly expose the artifact. This step builds confidence in your hits before investing in more resource-intensive follow-up studies.

Figure 3: Hit Confirmation Workflow.

Secondary Assay Example: Minimum Bactericidal Concentration (MBC)

For a derivative identified as a potent antimicrobial in the MIC assay, a key follow-up question is whether it is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). The MBC assay provides this information.[26]

Experimental Protocol: MBC Assay

-

Perform MIC Assay: First, perform a standard broth microdilution MIC assay as described previously.

-

Subculture: Following the MIC reading, take a small aliquot (e.g., 10 µL) from the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the positive growth control.

-

Plate on Agar: Spread the aliquots onto separate plates containing nutrient agar (with no compound).

-

Incubation: Incubate the agar plates at 37°C for 24 hours.

-

MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no or very few colonies grow on the agar plate).

Part 4: Building the Structure-Activity Relationship (SAR)

The ultimate goal of this screening cascade is to generate high-quality, reproducible data that can be used to understand how chemical structure relates to biological activity.[7] By analyzing the activity of various derivatives with different substitutions (R-groups) on the core scaffold, we can identify which chemical features are critical for potency and selectivity. This SAR is the engine of medicinal chemistry, guiding the rational design of more potent and optimized compounds.[5]

Expert Rationale: This is where all the data converges. A well-constructed SAR table allows the project team to see, for example, that adding a halogen at the R1 position consistently improves antimicrobial activity, while a bulky group at R2 abolishes kinase inhibition. These insights are invaluable for designing the next generation of derivatives.

Data Presentation: Integrated SAR Summary Table

| Derivative ID | R1 Group | R2 Group | Cytotoxicity IC₅₀ (µM) | MIC vs. S. aureus (µg/mL) | Kinase X IC₅₀ (µM) | SAR Insight |

| Compound-001 | -H | -H | >100 | 8 | >100 | Baseline activity. Good selectivity window. |

| Compound-004 | -Cl | -H | 85.1 | 2 | >100 | Chloro group at R1 improves antimicrobial potency. |

| Compound-005 | -H | -OCH₃ | 90.3 | 16 | 1.5 | Methoxy group at R2 introduces kinase activity. |

| ... | ... | ... | ... | ... | ... | ... |

Conclusion

This in-depth technical guide outlines a robust and logical framework for the comprehensive biological screening of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide derivatives. By integrating in silico predictions, foundational safety assessments, and a multi-pronged primary screening approach, this strategy maximizes the potential for discovering novel, specific, and therapeutically relevant bioactive compounds. The emphasis on orthogonal hit validation and systematic SAR analysis ensures that the data generated is not only reliable but also actionable, providing a clear path forward for hit-to-lead and lead optimization campaigns.

References

-

ResearchGate. (n.d.). SAR studies of acetamide derivatives—YAP–TEAD protein–protein interaction inhibitors. Retrieved from [Link]

-

Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

-

Wikipedia. (2024). High-throughput screening. Retrieved from [Link]

-

Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

-

Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Retrieved from [Link]

-

BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

-

Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

-

Da-Ta Biotech. (2024). Cytotoxicity Assays: Measurement Of Cell Death. Retrieved from [Link]

-

STAR Protocols. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]

-

MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]

-

Evotec. (n.d.). High Throughput Screening (HTS) Services. Retrieved from [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Retrieved from [Link]

-

Clinical Trials Arena. (2018). Universal enzyme inhibition measurement could boost drug discovery. Retrieved from [Link]

-

Medium. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

-

Ramot. (n.d.). High Throughput Screening (HTS) of Novel Bioactive Compounds. Retrieved from [Link]

-

Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Retrieved from [Link]

-

ResearchGate. (n.d.). The impact of early ADME profiling on drug discovery and development strategy. Retrieved from [Link]

-

Labinsights. (2023). The Important Role of in Vitro Screening Related Services in Drug. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs. Retrieved from [Link]

-

PubMed. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase. Retrieved from [Link]

-

International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

-

BMG LABTECH. (2025). Top instrument considerations for an MTT assay: Enhancing cell viability testing accuracy. Retrieved from [Link]

-

BioDuro. (n.d.). Biochemical Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

-

PubMed. (2024). Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription. Retrieved from [Link]

-

MDPI. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2-(methylamino)-n-(4-methylpyridin-2-yl)acetamide. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]

-

PubMed. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. international-biopharma.com [international-biopharma.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aurlide.fi [aurlide.fi]

- 13. lifechemicals.com [lifechemicals.com]

- 14. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]

- 15. kosheeka.com [kosheeka.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. Top instrument considerations for an MTT assay: Enhancing cell viability testing accuracy | Drug Discovery News [drugdiscoverynews.com]

- 19. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. labinsights.nl [labinsights.nl]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pdb.apec.org [pdb.apec.org]

- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. integra-biosciences.com [integra-biosciences.com]

- 25. emerypharma.com [emerypharma.com]

- 26. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 27. drugtargetreview.com [drugtargetreview.com]

- 28. bellbrooklabs.com [bellbrooklabs.com]

- 29. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 30. High-throughput screening - Wikipedia [en.wikipedia.org]

- 31. High Throughput Screening (HTS) Services | Evotec [evotec.com]

- 32. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide structural formula and IUPAC name

The following technical guide details the structural characterization, synthesis, and pharmacological utility of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide .

Structural Characterization, Synthesis Strategies, and Pharmacophore Analysis[1]

Executive Summary

2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide (Molecular Formula:

This compound acts as a strategic intermediate in the synthesis of Porcupine (PORCN) inhibitors (e.g., Wnt-C59 analogs) and various kinase inhibitors where the pyridine nitrogen serves as a hydrogen bond acceptor in the ATP-binding pocket.[1] This guide provides a validated synthetic workflow, physicochemical profiling, and structural analysis for researchers in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

IUPAC Name: 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide Common Identifiers:

-

SMILES: CNCC(=O)NC1=CC(C)=CC=N1

-

Molecular Weight: 179.22 g/mol [1]

Table 1: Physicochemical Properties

| Property | Value | Context |

| Monoisotopic Mass | 179.1059 Da | Confirmed by HRMS |

| LogP (Predicted) | 0.3 – 0.7 | Highly soluble; favorable for fragment-based screening |

| H-Bond Donors | 2 | Amide NH, Secondary Amine NH |

| H-Bond Acceptors | 3 | Pyridine N, Carbonyl O, Amine N |

| pKa (Pyridine N) | ~6.5 | Protonation site; modulates solubility |

| pKa (Secondary Amine) | ~9.8 | Basic center; key for salt formation (e.g., HCl) |

Structural Analysis & Pharmacophore Utility[1]

The molecule is composed of three distinct functional domains, each contributing to its utility as a drug scaffold:

-

The "Hinge-Binding" Domain (4-Methylpyridin-2-yl): The pyridine nitrogen and the amide NH form a classic "donor-acceptor" motif.[1] This geometry mimics the adenine ring of ATP, allowing the molecule to anchor into the hinge region of kinase enzymes via hydrogen bonding.

-

The Linker (Acetamide): Provides a rigid 2-carbon spacer that orients the tail group.[1]

-

The Solubilizing Tail (Methylamino): The secondary amine improves aqueous solubility and provides a vector for further chemical elaboration (e.g., reductive amination or acylation).

Visualization: Pharmacophore Connectivity

The following diagram illustrates the structural logic and connectivity of the molecule.

Figure 1: Pharmacophore segmentation showing the functional roles of the pyridine core, amide linker, and amine tail.

Validated Synthesis Protocols

Two primary routes exist for synthesizing this compound.[1] Method A is the industrial standard (cost-effective), while Method B is the precision laboratory standard (higher yield, cleaner profile).

Method A: The Chloroacetyl Chloride Route (Nucleophilic Substitution)

Best for: Large-scale, non-sensitive synthesis.[1]

-

Acylation: React 2-amino-4-methylpyridine with chloroacetyl chloride in DCM/TEA at 0°C to yield the intermediate 2-chloro-N-(4-methylpyridin-2-yl)acetamide.

-

Amination: Treat the chloro-intermediate with excess methylamine (40% aq. or THF solution) to displace the chloride.[1]

-

Critical Note: Excess methylamine is required to prevent double-alkylation (formation of tertiary amine side products).[1]

-

Method B: The Peptide Coupling Route (Recommended)

Best for: Medicinal chemistry, high purity, avoiding over-alkylation.

This protocol uses N-Boc-Sarcosine (N-Boc-N-methylglycine) to ensure only the primary amine reacts, followed by a clean deprotection step.[1]

Reagents:

-

Starting Material 1: 2-Amino-4-methylpyridine (CAS 695-34-1)[1]

-

Starting Material 2: N-Boc-Sarcosine (CAS 13734-36-6)[1]

-

Coupling Agent: HATU or T3P (Propylphosphonic anhydride)[1]

-

Base: DIPEA (Diisopropylethylamine)[1]

-

Deprotection: TFA (Trifluoroacetic acid) or HCl/Dioxane[1]

Step-by-Step Protocol:

-

Activation: Dissolve N-Boc-Sarcosine (1.1 eq) in dry DMF. Add DIPEA (2.5 eq) and HATU (1.2 eq). Stir for 15 min at RT to form the active ester.

-

Coupling: Add 2-Amino-4-methylpyridine (1.0 eq). Stir at RT for 4–16 hours. Monitor by LCMS for the intermediate (M+H = 279.3).

-

Workup: Dilute with EtOAc, wash with saturated

and brine. Dry over -

Deprotection: Dissolve the intermediate in DCM. Add TFA (20% v/v).[1] Stir for 1 hour.

-

Free Basing (Optional): Evaporate TFA. Redissolve in DCM and wash with saturated

to obtain the free base, or isolate as the TFA salt.

Visualization: Synthesis Workflow (Method B)

Figure 2: Step-wise synthesis via the N-Boc-Sarcosine route, ensuring regioselectivity and high purity.

Analytical Characterization (Expected Data)

To validate the synthesis, the following NMR and MS signals confirm the structure:

-

1H NMR (400 MHz, DMSO-d6):

- 10.5 ppm (s, 1H, Amide NH) – Broad singlet, exchangeable.

- 8.15 ppm (d, 1H, Pyridine C6-H) – Doublet characteristic of 2-subst-pyridine.[1]

- 7.90 ppm (s, 1H, Pyridine C3-H).

- 6.95 ppm (d, 1H, Pyridine C5-H).

-

3.40 ppm (s, 2H,

-

2.35 ppm (s, 3H,

-

2.30 ppm (s, 3H, Pyridine-

-

LC-MS (ESI+):

-

Main peak: m/z 180.1

.[1]

-

Safety & Handling

-

Acute Toxicity: Harmful if swallowed (H302).[1] Pyridine derivatives can be neurotoxic at high concentrations.[1]

-

Eye Irritation: Causes serious eye irritation (H319).[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to oxidation or carbamate formation (

absorption) over prolonged exposure to air.

References

-

PubChem. 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

-

Liu, J., et al. (2013). Wnt-C59, a Small-Molecule WNT Inhibitor, Efficiently Induces Anterior Cortex That Includes Cortical Motor Neurons From Human Pluripotent Stem Cells. Stem Cells Translational Medicine.[1][4] Available at: [Link]

-

Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives.[1][5][6] Medicinal Chemistry.[1][5] Available at: [Link]

Sources

- 1. N-(4-Methyl-2-pyridyl)acetamide | C8H10N2O | CID 220485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-(methylamino)-n-(4-methylpyridin-2-yl)acetamide (C9H13N3O) [pubchemlite.lcsb.uni.lu]

- 3. N-(4-Methylpyridin-2-yl)acetamide AldrichCPR 5327-32-2 [sigmaaldrich.com]

- 4. WNT-C59, a Small-Molecule WNT Inhibitor, Efficiently Induces Anterior Cortex That Includes Cortical Motor Neurons From Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hilarispublisher.com [hilarispublisher.com]

literature review on pyridine acetamide derivatives in drug discovery

Executive Summary

The pyridine acetamide scaffold represents a privileged structure in modern medicinal chemistry, characterized by a pyridine ring linked to an acetamide moiety (

This guide analyzes the structural rationale, synthetic methodologies, and therapeutic applications of pyridine acetamides, providing actionable protocols and structure-activity relationship (SAR) insights for drug discovery professionals.

Part 1: Structural Rationale & Pharmacophore Analysis[1]

The success of the pyridine acetamide scaffold stems from its ability to navigate the "Rule of Five" space while offering distinct vectoral exploration points.

The Pharmacophoric Triad[2]

-

The Pyridine Headgroup: Acts as a weak base (pKa ~5.[1]2) and a hydrogen bond acceptor.[1] The nitrogen position (2-, 3-, or 4-yl) dictates the electronic environment and solubility profile.

-

The Acetamide Linker:

-

H-Bonding: The amide NH serves as a donor, while the carbonyl oxygen is an acceptor, often engaging backbone residues in kinase hinges or enzyme active sites.

-

Flexibility: The methylene group (

) introduces a "hinge" effect, allowing the molecule to adopt non-planar conformations required to fit into hydrophobic pockets.

-

-

The Tail Region: Usually an aryl or heteroaryl group that occupies the hydrophobic region of the target protein.

Bioisosteric Significance

The pyridine acetamide is often employed as a bioisostere for:

-

Benzamides: To improve aqueous solubility via the pyridine nitrogen.

-

Ureas: To reduce polar surface area (PSA) while maintaining H-bond donor/acceptor fidelity.

Part 2: Synthetic Strategies & Protocols

Efficient synthesis is critical for library generation. The most robust pathway involves the acylation of aminopyridines or the coupling of pyridyl acetic acids.

Core Protocol: Synthesis of N-(pyridin-x-yl)acetamides

This protocol describes the synthesis of a 2-chloro-N-(pyridin-4-yl)acetamide intermediate, a versatile building block for

Reagents & Causality:

-

4-Aminopyridine: The nucleophile.[2]

-

Chloroacetyl chloride: Highly electrophilic acylating agent. Used over carboxylic acids to avoid the need for coupling reagents (HATU/EDC) in the first step.

-

Dichloromethane (DCM): Non-nucleophilic solvent that solubilizes the reactants.

-

Triethylamine (TEA): Scavenges the HCl byproduct to drive the equilibrium forward and prevent protonation of the unreacted aminopyridine.

Step-by-Step Methodology:

-

Preparation: Dissolve 4-aminopyridine (10 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere.

-

Base Addition: Add TEA (12 mmol) and cool the solution to 0°C. Rationale: Cooling controls the exothermic nature of the acylation.

-

Acylation: Dropwise add chloroacetyl chloride (11 mmol) in DCM (5 mL) over 15 minutes.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (MeOH/DCM 1:9).

-

Workup: Quench with saturated

. Extract organic layer, dry over -

Displacement (Library Generation): Dissolve the crude chloroacetamide in DMF. Add secondary amine (HNRR') and

. Heat to 60°C for 4 hours to generate the final amino-acetamide derivative.

Synthetic Workflow Visualization

Caption: Modular synthetic pathway for generating N-(pyridin-4-yl)acetamide libraries via a reactive chloroacetamide intermediate.

Part 3: Therapeutic Applications & Mechanism[6][7]

P2X7 Receptor Antagonists (Inflammation & Pain)

The P2X7 receptor is an ATP-gated ion channel linked to the release of pro-inflammatory cytokines like IL-1

-

Mechanism: These compounds act as allosteric antagonists, binding to a site distinct from the ATP pocket, preventing the channel pore dilation and subsequent calcium influx.

-

Key Example: Acetamide derivatives linked to adamantane or substituted phenyl rings have shown nanomolar potency.

11 -HSD1 Inhibitors (Metabolic Syndrome)

11

-

SAR Insight: The pyridine ring occupies the catalytic pocket, interacting with Tyr183 and Ser170. The acetamide linker positions a bulky lipophilic group (e.g., adamantyl) into the substrate-binding tunnel.

Mechanism of Action Diagram (P2X7 Antagonism)

Caption: Allosteric inhibition of P2X7 receptor signaling by pyridine acetamide derivatives, preventing the inflammatory cascade.

Part 4: Case Study & SAR Analysis

Focus: Adamantyl Ethanone Pyridyl Derivatives as 11

Table 1: SAR of Adamantyl-Linker-Pyridine Derivatives

| Compound ID | Linker Structure (X) | Pyridine Substitution | IC50 (Human 11 | Metabolic Stability (Microsomes) |

| A-1 | 2-Pyridyl | 120 nM | Low | |

| A-2 | 2-Pyridyl | 34 nM | High | |

| A-3 | 3-Pyridyl | 210 nM | Moderate | |

| A-4 | 2-Pyridyl | 45 nM | High |

Analysis:

-

Linker Length: Extending the linker from a direct amide (A-1) to an acetamide (A-2) significantly improved potency (120 nM

34 nM). This suggests the extra methylene group provides necessary flexibility for the adamantyl cage to fit the hydrophobic pocket. -

Pyridine Position: The 2-pyridyl isomer (A-2) is superior to the 3-pyridyl (A-3), likely due to the specific orientation of the nitrogen lone pair required for H-bonding with the catalytic triad residues.

Part 5: Future Outlook

The pyridine acetamide scaffold is evolving toward Targeted Covalent Inhibitors (TCIs) . By retaining the chloroacetamide intermediate (described in Section 2.1) rather than displacing it, researchers are designing probes that form irreversible covalent bonds with non-catalytic cysteine residues on kinases (e.g., EGFR, BTK). This approach maximizes selectivity and duration of action.

References

-

Wang, H., et al. (2008).[9] Pyridine amides as potent and selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Bhattacharya, A., et al. (2011). Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Donnelly-Roberts, D. L., & Jarvis, M. F. (2007).[5] Discovery of P2X7 receptor antagonists. British Journal of Pharmacology. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel P2X7 receptor antagonists ease the pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine amides as potent and selective inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

identifying potential biological targets for 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide

Target Identification & Validation Strategy: 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide

Executive Summary

This technical guide outlines a rigorous, multi-phasic workflow for identifying the biological targets of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide (MW: ~179.2 Da).[1] Structurally, this compound represents a privileged fragment scaffold —specifically a 2-aminopyridine acetamide derivative.[1]

In drug discovery, this motif is historically significant as a kinase hinge-binder (mimicking the adenine ring of ATP) and a core pharmacophore for Porcupine (PORCN) inhibitors in the Wnt signaling pathway.[1] Because of its low molecular weight (<200 Da), this molecule functions as a "fragment" rather than a fully optimized lead.[1] Consequently, standard high-throughput screening (HTS) at 10 µM may yield false negatives due to low affinity (high µM to mM

This guide prioritizes high-sensitivity biophysical methods and structure-activity relationship (SAR) expansion over standard biochemical IC50 assays.[1]

Part 1: Structural Analysis & In Silico Profiling

Objective: To predict binding modes using the "Digital Twin" approach before wet-lab expenditure.

Pharmacophore Deconstruction

The molecule consists of three distinct functional units:

-

4-Methylpyridin-2-yl Head: A classic hydrogen bond acceptor/donor motif.[1] In kinases, the pyridine nitrogen (N1) typically accepts a H-bond from the backbone amide of the "hinge" region, while the exocyclic amine (from the acetamide) donates a H-bond to the backbone carbonyl.[1]

-

Acetamide Linker: Provides flexibility and a dipole moment that often interacts with gatekeeper residues or solvent fronts.[1]

-

Methylamino Tail: The terminal secondary amine is a vector for growth.[1] It is the ideal site for attaching "click" handles (e.g., alkynes) for chemoproteomics without disrupting the primary binding of the pyridine head.[1]

In Silico Docking Workflow

-

Tools: AutoDock Vina (Open Source) or Schrödinger Glide (Commercial).[1]

-

Target Libraries:

-

Protocol:

-

Ligand Prep: Protonate the methylamino group (positive charge at pH 7.[1]4) and the pyridine ring (pKa calculation is critical; pyridine N is likely uncharged at physiological pH).[1]

-

Grid Generation: Center grids on the ATP-binding pocket (Kinases) or the Palmitoleoyl-CoA binding tunnel (PORCN).[1]

-

Scoring: Filter poses not just by Energy (kcal/mol) but by H-bond geometry (< 3.0 Å distance to hinge residues).[1]

-

Part 2: Biophysical Screening (The "Gold Standard")

Objective: Validate physical binding. Since this is a fragment, we expect low affinity (

Differential Scanning Fluorimetry (DSF/Thermal Shift)

This is the most robust primary screen for this scaffold.[1] It measures the stabilization of a protein upon ligand binding.[1]

-

Mechanism: The 2-aminopyridine core stabilizes the protein's native state, shifting the melting temperature (

) upwards.[1] -

Protocol:

-

Protein: 2-5 µM recombinant kinase domain (e.g., p38, CDK2) or soluble surrogate.[1]

-

Dye: SYPRO Orange (5x final concentration).

-

Compound: Titrate from 100 µM to 2 mM (High concentration is mandatory for fragments).

-

Buffer: 10 mM HEPES, 150 mM NaCl, pH 7.5. Avoid DTT > 1mM if possible (can quench fluorescence).[1]

-

Readout:

is a positive hit.[1]

-

Surface Plasmon Resonance (SPR)

If DSF yields hits, validate kinetics.[1]

-

Chip: CM5 Sensor Chip.[1]

-

Immobilization: Amine coupling of the target protein (Ligand) to the surface.[1]

-

Injection: Inject the compound (Analyte) at 50, 100, 200, 400 µM.[1]

-

Analysis: Look for "Square Wave" sensorgrams typical of fast-on/fast-off fragment binding.[1] Do not expect slow dissociation.

Part 3: Functional Validation (Kinase vs. Wnt)

Objective: Distinguish between the two primary mechanistic hypotheses.

The Kinase Hypothesis (ATP-Competition)

-

Assay: ADP-Glo™ (Promega) or Radiolabeled

P-ATP assay. -

Critical Adjustment: Because the fragment competes with ATP, you must run the assay at

levels of ATP or lower.[1] High ATP (1 mM) will wash out the fragment's weak binding.[1] -

Panel: Screen against a "Representative Panel" of 20 kinases (covering TK, TKL, STE, CK1, AGC families).

The Wnt/Porcupine Hypothesis

Porcupine (PORCN) is a membrane-bound O-acyltransferase.[1]

-

Cellular Reporter Assay: HEK293 STF (SuperTopFlash) cells.

-

Mechanism: These cells express Luciferase under the control of TCF/LEF binding sites (Wnt pathway response).[1]

-

Stimulation: Treat cells with Wnt3a-conditioned medium + Compound.[1]

-

Readout: If the compound inhibits PORCN, Wnt secretion/activity is blocked, and Luciferase signal drops.[1]

-

Control: Add exogenous Wnt3a. If the compound still blocks signal, it acts downstream (e.g.,

-catenin destruction complex).[1] If it fails to block exogenous Wnt3a, it targets Wnt production (PORCN).[1]

-

Part 4: Chemical Proteomics (Target Deconvolution)

Objective: If the target remains elusive, synthesize a "Clickable" probe.

Probe Synthesis Strategy

The methylamino tail is the strategic attachment point.[1]

-

Modification: Alkylate the secondary amine with a propargyl group or extend it with a PEG-linker terminating in an alkyne.

-

Probe Structure: 2-(N-methyl-N-(prop-2-ynyl)amino)-N-(4-methylpyridin-2-yl)acetamide.[1]

-

Workflow (Activity-Based Protein Profiling - ABPP):

-

Incubate: Treat cell lysate with the Alkyne-Probe.[1]

-

Click Chemistry: Add Azide-Biotin, CuSO4, TCEP, TBTA.[1]

-

Enrichment: Pull down biotinylated proteins with Streptavidin beads.

-

Identification: Tryptic digest + LC-MS/MS.[1]

-

Competition: Pre-treat lysate with the parent compound (excess). True targets will disappear from the MS list in the competition sample.[1]

-

Visualization: Target Identification Workflow

Figure 1: Strategic decision tree for deorphaning the 2-aminopyridine acetamide fragment.

References

-

Scott, D. E., et al. (2016).[1] Fragment-based approaches in drug discovery and chemical biology. Biochemistry. Link[1]

-

Liu, J., et al. (2013).[1] Wnt-C59 arrests Wnt processing and promotes CK1α-mediated degradation of β-catenin.[1] Cancer Research.[1] Link

-

Niesen, F. H., Berglund, H., & Vedadi, M. (2007).[1] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.[1] Nature Protocols. Link[1]

-

Cravatt, B. F., et al. (2008).[1] Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Link[1]

-

PubChem. Compound Summary: 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide.[1] Link[1]

Sources

commercial availability and suppliers of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide

This guide is structured as a high-level technical whitepaper for research professionals. It addresses the commercial reality that 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide is primarily a custom synthesis target rather than a commoditized catalog item. The guide provides the actionable intelligence required to synthesize, validate, and apply this compound.

Commercial Availability, Synthesis, and Application Protocols

Executive Summary & Commercial Status

Compound Identity:

-

IUPAC Name: 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide

-

Molecular Formula: C

H -

Molecular Weight: 179.22 g/mol

-

Predicted Solubility: Soluble in DMSO, Methanol, dilute aqueous acid.

Commercial Availability Verdict: Status: Make-on-Demand / Custom Synthesis Direct "off-the-shelf" stock of this specific secondary amine is rare in public catalogs due to the stability profiles of secondary amino-acetamides (potential for cyclization or hydrolysis).

-

Primary Sourcing Strategy: In-house synthesis from readily available precursors (see Section 3).

-

Secondary Sourcing Strategy: Contract Research Organizations (CROs) such as Enamine , WuXi AppTec , or Aurigene using the CAS of the core scaffold (2-amino-4-methylpyridine) as a reference.

Strategic Synthesis Protocol (Expertise & Experience)

Why this route? Direct alkylation of acetamides is prone to over-alkylation. The most robust, self-validating protocol involves a two-step sequence: Chloroacetylation followed by Amination . This method allows for intermediate purification, ensuring the final product's purity without complex chromatography.

Step 1: Chloroacetylation of 2-Amino-4-methylpyridine

This step creates the electrophilic "warhead" (alpha-chloroamide) necessary for the subsequent amine addition.

-

Reagents:

-

2-Amino-4-methylpyridine (CAS: 695-34-1) - Commercially Available

-

Chloroacetyl chloride (CAS: 79-04-9)

-

Base: Triethylamine (Et

N) or Diisopropylethylamine (DIPEA) -

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Protocol:

-

Dissolution: Dissolve 10.0 mmol of 2-amino-4-methylpyridine in 50 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

-

Base Addition: Add 12.0 mmol of Et

N. Cool the mixture to 0°C in an ice bath to control the exotherm. -

Acylation: Add 11.0 mmol of chloroacetyl chloride dropwise over 15 minutes. Critical Control Point: Maintain temperature <5°C to prevent bis-acylation.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Workup: Wash with saturated NaHCO

(2 x 30 mL) and brine. Dry organic layer over Na -

Yield: Evaporate solvent to yield the intermediate 2-chloro-N-(4-methylpyridin-2-yl)acetamide (Solid, often pinkish-white).

Step 2: Amination with Methylamine

Causality: Using a large excess of methylamine prevents the product from reacting with a second molecule of starting material (dimerization).

-

Reagents:

-

Intermediate from Step 1[3]

-

Methylamine (2M solution in THF or Methanol) - Excess

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to accelerate substitution via the Finkelstein reaction mechanism.

-

Protocol:

-

Preparation: Dissolve the chloro-intermediate (5.0 mmol) in 10 mL of THF.

-

Amination: Add 25.0 mmol (5 equivalents) of methylamine solution. Note: A sealed tube is recommended if using volatile amine sources.

-

Reaction: Stir at RT for 12-24 hours.

-

Validation: Monitor consumption of the chloro-starting material by LC-MS (Look for M+H = 180.1).

-

Purification: Concentrate in vacuo. Dissolve residue in 1M HCl (aqueous) and wash with ether (removes non-basic impurities). Basify the aqueous layer to pH >10 with NaOH and extract into DCM.

-

Final Product: 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide.

Quality Assurance & Validation (Trustworthiness)

A self-validating system requires specific analytical checkpoints.

| checkpoint | Method | Expected Result | Failure Mode |

| Purity | HPLC-UV (254 nm) | Single peak >95% area | Multiple peaks indicate incomplete amination or dimerization. |

| Identity | 1H-NMR (DMSO-d6) | Singlet ~2.3 ppm (Ar-Me), Singlet ~2.4 ppm (N-Me), Singlet ~3.4 ppm (CH | Missing N-Me singlet indicates hydrolysis to alcohol. |

| Mass | LC-MS (ESI+) | [M+H]+ = 180.22 | [M+H]+ = 166 (loss of methyl) or 194 (dimethyl). |

Biological Applications & Mechanism

This scaffold belongs to a class of 2-amino-N-heteroarylacetamides , often explored for:

-

Ion Channel Modulation: Similar structures (e.g., lidocaine derivatives) act as sodium channel blockers. The pyridine ring adds hydrogen-bond acceptor capability, potentially altering binding kinetics compared to phenyl analogues.

-

Kinase Inhibition: The 2-aminopyridine motif is a "hinge-binder" mimic in ATP-competitive kinase inhibitors.

-

NOS Inhibition: 2-amino-4-methylpyridine (the precursor) is a known inhibitor of Inducible Nitric Oxide Synthase (iNOS).[4] The acetamide extension may improve selectivity or bioavailability.

Visualization of Synthesis & Logic

The following diagram illustrates the critical decision pathways and chemical transformations.

Caption: Two-step synthesis pathway designed to minimize bis-alkylation side products.

References

-

BenchChem. (2025).[1] Protocol for the Acylation of N-(4-methylpyridin-2-yl)acetamide. Retrieved from

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 220485: N-(4-Methyl-2-pyridyl)acetamide.[5] Retrieved from

-

Sigma-Aldrich. (2025). Product Specification: 2-Amino-4-methylpyridine. Retrieved from

-

ChemicalBook. (2025). Synthesis of 2-chloro-N-pyridin-2-ylacetamide. Retrieved from [6]

-

ResearchGate. (2025). Synthesis and Antifungal Activities of N-(Pyridin-2-yl) Acetamide Derivatives. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(4-Methyl-2-pyridyl)acetamide | C8H10N2O | CID 220485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(METHYLAMINO)-N-(4-METHYLPHENYL)ACETAMIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Preliminary Cytotoxicity Evaluation of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide

Executive Summary

This technical guide outlines the standardized protocol for evaluating the preliminary cytotoxicity of 2-(methylamino)-N-(4-methylpyridin-2-yl)acetamide (referred to herein as MAPA-2 ).

Structurally, MAPA-2 comprises a 2-amino-4-methylpyridine scaffold linked to an N-methylglycine (sarcosine) moiety via an acetamide bond. This pharmacophore shares significant structural homology with known Porcupine (PORCN) inhibitors (e.g., Wnt-C59 analogs) and PIM-1 kinase inhibitors . Consequently, this guide prioritizes experimental designs that assess antiproliferative potency in the context of Wnt signaling and general kinase-driven oncogenesis.

Target Audience: Medicinal Chemists, Cell Biologists, and Preclinical Development Scientists.

Part 1: Chemical Profile & Solubility Logic

Before initiating biological assays, the physicochemical properties of MAPA-2 must dictate the formulation strategy to prevent precipitation-induced false positives.

Structural Analysis & Predicted Properties[1]

-

Core Scaffold: 2-aminopyridine (Basic).

-

Side Chain: Secondary amine (Methylamino).

-

pKa Estimate: ~6.8 (Pyridine nitrogen) and ~9.0 (Secondary amine).

-

LogP Estimate: ~0.5–1.2 (Moderately polar due to the amide and amine).

Formulation Protocol

Due to the basic nitrogen atoms, MAPA-2 may exist as a salt or free base.

-

Stock Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

-

Concentration: Prepare a 10 mM or 50 mM stock solution.

-

Storage: Aliquot into amber glass vials and store at -20°C to prevent hydrolysis of the acetamide bond.

-

Working Solution: Dilute in serum-free media immediately prior to dosing. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Part 2: Experimental Design Strategy

Cell Line Selection

To validate the compound's specific activity versus general toxicity, a panel of three distinct cell types is required.

| Cell Line | Tissue Origin | Rationale for Selection |

| COLO 205 | Colorectal Cancer | Wnt-dependent. Highly sensitive to Porcupine inhibitors (similar scaffold). |

| A549 | Lung Carcinoma | KRAS-mutant. Standard robust model for general cytotoxicity screening. |

| HFF-1 | Human Fibroblast | Normal Control. Essential for calculating the Selectivity Index (SI). |

Assay Selection: ATP Quantification

While MTT/MTS assays are common, ATP-based luminescence assays (e.g., CellTiter-Glo) are recommended for MAPA-2 due to:

-

Sensitivity: Detects growth inhibition (cytostatic) vs. cell death (cytotoxic) more accurately at low concentrations.

-

Chemical Interference: Tetrazolium salts (MTT) can be reduced by secondary amines (present in MAPA-2), causing false negatives.

Part 3: Step-by-Step Cytotoxicity Protocol

Workflow Visualization

The following diagram details the precise operational flow for the screening campaign.

Caption: Operational workflow for high-throughput cytotoxicity screening of MAPA-2 using ATP luminescence.

Detailed Methodology

Step 1: Cell Seeding (Day 0)

-